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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone
CAS No.: 95907-06-5
Cat. No.: B3317337
Get Quote
. J

Abstract & Core Directive

This guide provides a definitive protocol for the physicochemical and spectral characterization
of 4-Methoxy-2(1H)-pyridinone (CAS: 52545-13-8).[1] Unlike simple aromatics, this
heterocyclic scaffold presents a unique analytical challenge: the lactam-lactim tautomerism.[1]

The dominant error in characterizing 2-pyridones is the misidentification of the tautomeric form
(keto-amine vs. enol-imine) due to solvent-dependent equilibria.[1] This protocol establishes a

self-validating workflow using NMR solvent selection, IR carbonyl analysis, and HPLC retention
behavior to ensure structural certainty.[1]

Physicochemical Profile
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Property Specification Notes

Often referred to as 4-

IUPAC Name 4-methoxy-1H-pyridin-2-one ]
methoxy-2-pyridone.[1][2]
CAS Number 52545-13-8
C
Molecular Formula H
NO
Molecular Weight 125.13 g/mol
White to off-white crystalline
Appearance _
solid
. Limited solubility in non-polar
Solubility DMSO, Methanol, Ethanol
solvents (Hexane).[1]
o ) Amphoteric nature affects
pKa ~11 (NH acidic), ~0.7 (Basic N) ]
HPLC retention.[1]
) Lactam (major) Heavily dependent on phase
Tautomerism

Lactim (minor) and solvent polarity.

The Tautomeric Challenge (Expertise & Logic)

The characterization of 4-Methoxy-2(1H)-pyridinone is governed by the equilibrium between
the 2-pyridone (Lactam) and 2-hydroxypyridine (Lactim) forms.[1]

o Solid State: Exists almost exclusively as the Lactam form, stabilized by intermolecular
hydrogen-bonded dimers (N-H[1][3]---O=C).

e Solution State:
o Polar Protic (Water, MeOH): Favors the Lactam form.[1]

o Non-polar (CHCI
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, Gas Phase): The Lactim form becomes energetically competitive, though the 4-methoxy
group (electron-donating) tends to stabilize the resonance hybrid of the lactam.[1]

Analytical Implication: If you run NMR in CDCI
, You may observe line broadening or minor tautomeric peaks.[1] If you run in DMSO-

, the lactam form is locked, providing a clean spectrum.[1] Therefore, DMSO-

is the mandatory solvent for purity release testing.[1]

Visualization: Tautomeric Equilibrium & Dimerization[1]

[4]
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Figure 1: The lactam-lactim equilibrium.[1][3][4] In the solid state and polar solvents, the
equilibrium shifts strongly left (Lactam) and down (Dimer).[1]

Analytical Protocols
Nuclear Magnetic Resonance (NMR)

Objective: Structural confirmation and isomer differentiation.[1][5]

Methodology: The 4-methoxy substituent exerts a strong shielding effect on the protons at
positions 3 and 5 (ortho to the methoxy group) and a deshielding effect on position 6 (due to
the adjacent nitrogen).[1]

Protocol:
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e Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-

o Why? DMSO disrupts intermolecular hydrogen bonding, sharpening the N-H signal and
locking the tautomer in the Lactam form.[1]

e Acquisition: Standard proton parameters (16 scans, D1=1.0s).
o Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]
Expected Spectral Data (

H NMR, 400 MHz, DMSO-

):
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Shift (
Position
» Ppm)

Multiplicity

Coupling (Hz)

Assignment
Logic

NH (1) 11.0-11.5

Broad Singlet

Characteristic of
Lactam N-H.[1]
Disappears with
D

O shake.

H-6 7.20-7.35

Doublet (d)

Deshielded by
adjacent

Nitrogen.[1]

H-5 5.80 - 6.00

ddord

Shielded by 4-
OMe.[1] Couples
to H-6 and H-3.

H-3 5.70 - 5.90

Doublet (d)

Highly shielded
by 4-OMe and
Carbonyl.[1]
Meta coupling to
H-5.

OCH 3.70 - 3.80

Singlet (s)

Characteristic

methoxy peak.[1]
[6]

Critical QC Check: If H-3 and H-5 appear as a complex multiplet or shift significantly downfield

(>6.5 ppm), suspect the presence of the Lactim ether impurity or O-alkylation byproduct (4-

methoxypyridine derivative).[1]

High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment (>98%) and monitoring of synthesis intermediates.

Challenge: 2-pyridones are polar and amphoteric. Standard C18 columns may cause peak

tailing due to interaction with residual silanols.[1]
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Protocol:

e Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega
Polar C18).[1]

e Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to ~2.7, protonating the basic lactim
tautomer, ensuring single peak shape).[1]

e Mobile Phase B: Acetonitrile.[1]

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 295 nm (Lactam
transition) and 254 nm.

Workflow Visualization:

Sample Preparation
1 mg/mL in 50:50 Water:ACN

:

Injection (5 pL)

:

Separation
Polar C18 Column
Acidic Mobile Phase

:

Detection
UV 295 nm (Specific)
UV 254 nm (General)

Click to download full resolution via product page

Figure 2: HPLC workflow emphasizing acidic mobile phase to suppress tautomeric peak
splitting.
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Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the Lactam carbonyl.

Protocol: ATR (Attenuated Total Reflectance) on solid neat sample.
Diagnostic Bands:

e 1640 — 1680 cm

: Strong C=0 stretch (Amide I).[1] This confirms the Lactam structure.[1] If this band is weak
and a band at ~1580 cm

(C=N) dominates, the sample may be the O-methylated impurity (2,4-dimethoxypyridine).[1]

e 2800 - 3200 cm

: Broad N-H stretch.[1] Often involves multiple bands due to hydrogen bonding networks in
the crystal lattice.[1]

Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.[1]
« lonization: Electrospray lonization (ESI), Positive Mode.[1]
o Expected lon:
m/z.[1]
o Fragmentation: Loss of methyl group (

) or CO (

) are common fragmentation pathways for methoxy-pyridones.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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